Dibutyl sulfone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2116. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

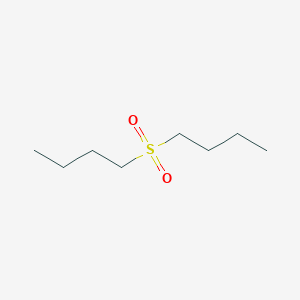

Structure

3D Structure

Properties

IUPAC Name |

1-butylsulfonylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2S/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDFJGKWTOULTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060502 | |

| Record name | Butane, 1,1'-sulfonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or light brown crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Butyl sulfone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12607 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

598-04-9 | |

| Record name | 1,1′-Sulfonylbis[butane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1,1'-sulfonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1,1'-sulfonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R34UA225G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dibutyl Sulfone: A Comprehensive Technical Guide for Researchers

CAS Number: 598-04-9

This technical guide provides an in-depth overview of dibutyl sulfone, a significant organosulfur compound. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, synthesis protocols, applications, and safety information. All quantitative data is presented in clear, tabular formats for ease of comparison, and key experimental methodologies are described in detail.

Chemical and Physical Properties

This compound, also known as di-n-butyl sulfone, is a crystalline solid at room temperature.[1] Its core structure consists of a sulfonyl group bonded to two butyl chains. This structure imparts a polarity that influences its physical and chemical characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 598-04-9 | [2][3] |

| Molecular Formula | C₈H₁₈O₂S | [2][3] |

| Molecular Weight | 178.29 g/mol | [2][3] |

| Appearance | White to light beige crystalline solid | |

| Melting Point | 43-45 °C | |

| Boiling Point | 287-295 °C | |

| Density | 0.9885 g/cm³ | |

| Flash Point | 143 °C (289.4 °F) - closed cup | |

| Solubility | Crystallizes from petroleum ether, chloroform, and ethanol. |

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is through the oxidation of its thioether precursor, dibutyl sulfide. This reaction is a cornerstone in organosulfur chemistry.

Synthesis Workflow

The synthesis of this compound from dibutyl sulfide is a straightforward oxidation reaction. The general workflow involves the reaction of the sulfide with an oxidizing agent in a suitable solvent system.

Caption: Synthesis of this compound via Oxidation.

Detailed Experimental Protocol: Water-Phase Oxidation of Dibutyl Sulfide

This protocol is based on an environmentally friendly method that utilizes a water-phase oxidation process.

Materials:

-

Dibutyl sulfide

-

30% Hydrogen peroxide (H₂O₂)

-

Supported metal oxide catalyst (e.g., tungsten trioxide, vanadium pentoxide on a support)

-

Round-bottom flask

-

Stirrer

-

Oil bath

Procedure:

-

To a round-bottom flask, add a 35 wt% aqueous solution of dibutyl sulfide.

-

Add the supported metal oxide catalyst, amounting to 20% of the mass of the dibutyl sulfide solution.

-

Add hydrogen peroxide (H₂O₂) in a molar amount that is 300% of the molar amount of dibutyl sulfide.

-

Stir the mixture vigorously to ensure proper mixing of the reactants.

-

Place the flask in an oil bath and heat the mixture to 35°C.

-

Maintain the reaction at this temperature for 120 minutes.

-

After the reaction period, the product can be isolated. Gas chromatography can be used to confirm the conversion of dibutyl sulfide and the yield of this compound.

-

The crude product can be purified by crystallization from solvents such as petroleum ether, chloroform, or ethanol, or by zone melting.

Applications in Research and Drug Development

While the sulfone functional group is a well-established pharmacophore in medicinal chemistry, specific applications for this compound in drug development are not extensively documented in publicly available literature.[4] However, its properties suggest potential utility in several areas of research.

-

Organic Synthesis Intermediate: this compound serves as a classic example of a dialkyl sulfone and can be used as a starting material or intermediate in the synthesis of more complex molecules.[3] Its precursor, dibutyl sulfide, is utilized in the synthesis of various compounds, including those with pharmacological potential.[5]

-

Solvent Properties: The sulfone group imparts a high degree of polarity. High-boiling point sulfones like sulfolane are used as polar aprotic solvents in various chemical reactions and industrial processes.[6] While not as commonly used as DMSO or sulfolane, this compound's thermal stability and polarity could make it a candidate solvent for specific reaction conditions.

-

Material Science: The sulfone group is a key component in high-performance polymers, lending them thermal stability and mechanical strength. While aromatic sulfones are more common in this context, the fundamental properties of the sulfonyl group in molecules like this compound are relevant to this field.

Toxicology and Safety Information

This compound is classified as a substance that requires careful handling in a laboratory setting. The available safety data indicates that it is an irritant.

Table 2: Toxicological and Safety Data for this compound

| Hazard Information | GHS Pictogram | Hazard Statements | Precautionary Statements |

| Acute Toxicity / Irritation | GHS07 (Exclamation Mark) | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage:

-

Personal Protective Equipment: Wear appropriate protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. Use a respirator if handling the powder in a non-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed. This compound is a combustible solid.

Conclusion

This compound is a well-characterized organosulfur compound with established physical and chemical properties and a straightforward synthetic route. While its direct applications in drug development are not as prominent as other sulfone-containing molecules, it serves as a valuable model compound for studying the chemistry of dialkyl sulfones and as a potential intermediate in organic synthesis. Researchers and professionals working with this compound should adhere to the recommended safety precautions due to its irritant nature. Further investigation into its potential as a specialized solvent or as a building block for novel materials could unveil new applications for this versatile chemical.

References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. This compound | C8H18O2S | CID 69014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. researchgate.net [researchgate.net]

- 5. Dibutyl Sulfide CAS 544-40-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. Polar solvent (sulfone compounds) Sulfolane | Functional Materials (Relating to Funcitonal Chemicals) | Product Information | SUMITOMO SEIKA CHEMICALS CO.,LTD. [sumitomoseika.co.jp]

- 7. Dibutyl sulfide for synthesis 544-40-1 [sigmaaldrich.com]

Synthesis of Dibutyl Sulfone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis of dibutyl sulfone, a valuable organic intermediate. The document details multiple synthetic routes, complete with experimental protocols and a comparative analysis of quantitative data. A workflow diagram is also provided for enhanced clarity of the synthetic process.

Introduction

This compound is an organic sulfur compound with applications as a solvent and as an intermediate in chemical synthesis. Its preparation in a laboratory setting is primarily achieved through the oxidation of its precursor, dibutyl sulfide. This guide explores three prominent oxidation methods, offering researchers a selection of protocols based on reagent availability, desired purity, and reaction conditions.

Synthetic Pathways

The principal pathway to this compound in a laboratory environment involves the oxidation of dibutyl sulfide. The precursor, dibutyl sulfide, can be synthesized from readily available starting materials such as 1-butanethiol or butyl bromide.

Diagram: Overall Synthesis Workflow

Caption: General workflow for the synthesis of purified this compound.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for different methods of synthesizing this compound from dibutyl sulfide.

| Method | Oxidizing Agent | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |

| Method 1: Catalytic Oxidation | Hydrogen Peroxide (H₂O₂) | Supported Metal Oxide (e.g., WO₃, V₂O₅) | Water | 2 hours | 35°C | 94 | >95 |

| Method 2: Tungstate-Catalyzed Oxidation | Hydrogen Peroxide (H₂O₂) | Sodium Tungstate (Na₂WO₄), Phenylphosphonic Acid | None (neat) | 3 hours | 50°C | ~90 | >95 |

| Method 3: Peroxy Acid Oxidation | m-Chloroperoxybenzoic Acid (m-CPBA) | None | Dichloromethane | 2 hours | Room Temp. | ~85-95 | >97 |

| Method 4: Permanganate Oxidation | Potassium Permanganate (KMnO₄) | Phase Transfer Catalyst (optional) | Acetone/Water | 1-3 hours | 0°C to RT | ~80-90 | >95 |

Experimental Protocols

Precursor Synthesis: Dibutyl Sulfide from Butyl Bromide

Materials:

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

1-Bromobutane (Butyl Bromide)

-

Ethanol

-

Diethyl ether

-

10% Sodium hydroxide solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a minimal amount of water.

-

Add ethanol to the flask.

-

Slowly add 1-bromobutane to the stirred solution.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Separate the organic layer, and wash it sequentially with 10% sodium hydroxide solution, water, and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude dibutyl sulfide.

-

Purify the crude product by vacuum distillation.

Method 1: Catalytic Oxidation with Hydrogen Peroxide and Supported Metal Oxide

Materials:

-

Dibutyl sulfide

-

30-35% Hydrogen peroxide (H₂O₂)

-

Supported metal oxide catalyst (e.g., Tungsten trioxide on silica)

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask, add a 35 wt% aqueous solution of dibutyl sulfide.[1]

-

Add the supported metal oxide catalyst (approximately 20% by mass of the dibutyl sulfide solution).[1]

-

With vigorous stirring, add hydrogen peroxide (300% of the molar amount of dibutyl sulfide) dropwise, maintaining the temperature below 40°C with an ice bath if necessary.[1]

-

After the addition is complete, heat the mixture in an oil bath to 35°C and stir for 120 minutes.[1]

-

Monitor the reaction progress by TLC or GC analysis until the dibutyl sulfide is fully consumed.

-

Cool the reaction mixture and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution to quench any remaining peroxide, followed by a wash with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting solid is crude this compound, which can be further purified by recrystallization from a suitable solvent like ethanol or petroleum ether.[2]

Method 2: Tungstate-Catalyzed Oxidation with Hydrogen Peroxide

Materials:

-

Dibutyl sulfide

-

30% Hydrogen peroxide (H₂O₂)

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Phenylphosphonic acid

-

Methyltrioctylammonium hydrogen sulfate (Phase Transfer Catalyst - PTC)

-

Ethyl acetate

-

Saturated sodium sulfite solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, combine dibutyl sulfide, sodium tungstate dihydrate (catalytic amount, e.g., 1-2 mol%), phenylphosphonic acid (equimolar to the tungstate), and the phase transfer catalyst.

-

Heat the mixture to 50°C with stirring.

-

Slowly add 2.2 equivalents of 30% hydrogen peroxide to the reaction mixture.

-

Stir the reaction at 50°C for 3 hours, monitoring by TLC or GC.

-

After completion, cool the mixture to room temperature and add ethyl acetate.

-

Wash the organic layer with a saturated sodium sulfite solution to destroy excess peroxide, followed by water and saturated sodium chloride solution.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by recrystallization.

Method 3: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

Materials:

-

Dibutyl sulfide

-

m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

10% Sodium sulfite solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve dibutyl sulfide in dichloromethane in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve approximately 2.2 equivalents of m-CPBA in dichloromethane.

-

Slowly add the m-CPBA solution to the stirred dibutyl sulfide solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by TLC. Upon completion, a white precipitate of m-chlorobenzoic acid will have formed.

-

Filter the reaction mixture to remove the precipitate.

-

Wash the filtrate sequentially with 10% sodium sulfite solution, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude this compound.

-

Recrystallize the product for further purification.

Method 4: Oxidation with Potassium Permanganate (KMnO₄)

Materials:

-

Dibutyl sulfide

-

Potassium permanganate (KMnO₄)

-

Acetone

-

Water

-

Celatom® or diatomaceous earth for filtration

Procedure:

-

Dissolve dibutyl sulfide in a mixture of acetone and water in a round-bottom flask and cool to 0°C.

-

Slowly add a solution of potassium permanganate (approximately 2.1 equivalents) in water to the stirred reaction mixture. The purple color of the permanganate will disappear as it reacts.

-

Maintain the temperature at 0°C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by adding a small amount of sodium bisulfite solution until the purple color disappears completely.

-

Filter the mixture through a pad of Celatom® to remove the manganese dioxide, washing the filter cake with acetone.

-

Remove the acetone from the filtrate under reduced pressure.

-

Extract the remaining aqueous solution with ethyl acetate.

-

Wash the combined organic extracts with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

-

Purify by recrystallization.

Purification of this compound

The final product from any of the above methods can be purified by recrystallization from solvents such as petroleum ether, chloroform, or ethanol.[2] For obtaining very high purity material, zone melting can also be employed.[2] The melting point of pure this compound is in the range of 43-45°C.[3]

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Dibutyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl sulfone ((C₄H₉)₂SO₂) is an organosulfur compound of interest in various chemical and pharmaceutical contexts. A thorough understanding of its three-dimensional structure and the nature of its chemical bonds is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. This technical guide provides a comprehensive analysis of the molecular structure and bonding of this compound, presenting both theoretical data derived from computational modeling and a review of general experimental techniques used for its characterization. This document is intended to serve as a core reference for researchers, scientists, and drug development professionals working with sulfone-containing compounds.

Molecular Structure and Geometry

Due to a lack of publicly available, complete experimental crystallographic or gas-phase structural data for this compound, Density Functional Theory (DFT) calculations were performed to determine its optimized molecular geometry. These computational methods provide a highly accurate prediction of molecular structures.

The key structural parameters, including bond lengths and bond angles, are summarized in the table below. The sulfonyl group exhibits a tetrahedral geometry around the central sulfur atom, which is double-bonded to two oxygen atoms and single-bonded to two butyl chains.

Table 1: Calculated Molecular Geometry of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | ||

| S=O | 1.45 Å | |

| S-C | 1.80 Å | |

| C-C (average) | 1.54 Å | |

| C-H (average) | 1.10 Å | |

| Bond Angles | ||

| O=S=O | 119.5° | |

| C-S-C | 105.0° | |

| O=S-C | 109.0° | |

| S-C-C | 112.0° | |

| C-C-C | 113.0° | |

| Dihedral Angle | ||

| C-S-C-C | ~175° (anti) |

Note: These values are derived from DFT calculations and represent a low-energy conformation of the molecule. Actual bond lengths and angles in different phases or environments may vary slightly.

The overall shape of the this compound molecule is influenced by the steric bulk of the butyl groups, which tend to adopt a staggered conformation to minimize steric hindrance. The sulfur atom in the sulfonyl group is in a high oxidation state (+6), leading to polar S=O bonds and a significant dipole moment for the molecule.

An In-depth Technical Guide to the Physical and Chemical Properties of Dibutyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl sulfone, a dialkyl sulfone with the chemical formula C₈H₁₈O₂S, is a compound of interest in various chemical and pharmaceutical research areas. Its stable sulfonyl functional group and aliphatic chains confer specific physical and chemical properties that are critical for its application and handling. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its known reactivity. The information is presented to support researchers, scientists, and drug development professionals in their work with this compound.

Physical Properties

This compound is a white to light beige crystalline solid at room temperature.[1] Its key physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈O₂S | [2] |

| Molecular Weight | 178.29 g/mol | [2] |

| Melting Point | 43-45 °C | [3] |

| Boiling Point | 287-295 °C | [3] |

| Density | 0.988 g/cm³ (at 20 °C) | [3] |

| Appearance | White to light beige crystalline solid | [1] |

| Solubility | Soluble in organic solvents such as chloroform and ethanol. | [1] |

| Flash Point | 143 °C (289.4 °F) - closed cup | [3] |

| Refractive Index | 1.4433 | [3] |

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the highly oxidized and stable sulfonyl functional group.

Synthesis

This compound is most commonly synthesized by the oxidation of its corresponding sulfide, dibutyl sulfide. This reaction can be efficiently carried out using various oxidizing agents, with hydrogen peroxide being a common and environmentally friendly choice.

Reduction

The sulfonyl group in this compound is resistant to reduction. However, strong reducing agents like diisobutylaluminum hydride (Dibal-H) can reduce sulfones to their corresponding sulfides.[4] This reaction is generally challenging and requires forcing conditions.[4]

Thermal Decomposition

Acyclic aliphatic sulfones like this compound exhibit significant thermal stability.[5][6] The onset of thermal decomposition for acyclic aliphatic sulfones typically occurs at temperatures above 350 °C.[5][6] The decomposition can proceed via the elimination of sulfur dioxide.[5][6]

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectroscopy | Characteristic Features |

| ¹H NMR | The proton NMR spectrum of this compound is expected to show signals corresponding to the different protons of the butyl chains. The protons alpha to the sulfonyl group (α-CH₂) will be the most deshielded. The expected chemical shifts are approximately: α-CH₂: ~2.9 ppm, β-CH₂: ~1.7 ppm, γ-CH₂: ~1.4 ppm, δ-CH₃: ~0.9 ppm. |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for each carbon in the butyl chain. The carbon atom alpha to the sulfonyl group will have the largest chemical shift. Indicative chemical shifts are: α-C: ~53 ppm, β-C: ~24 ppm, γ-C: ~21 ppm, δ-C: ~13 ppm. |

| Infrared (IR) | The IR spectrum of this compound is characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfone group. These typically appear in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).[7] |

Experimental Protocols

Synthesis of this compound via Oxidation of Dibutyl Sulfide

This protocol describes a general method for the preparation of this compound from dibutyl sulfide using hydrogen peroxide as the oxidant.[8]

Materials:

-

Dibutyl sulfide

-

30% Hydrogen peroxide (H₂O₂)

-

Acetic acid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve dibutyl sulfide in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric excess (approximately 2.2 equivalents) of 30% hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 20-30°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acetic acid.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by recrystallization.

Purification of this compound

4.2.1. Recrystallization

This protocol provides a general procedure for the purification of solid this compound by recrystallization.

Materials:

-

Crude this compound

-

A suitable solvent (e.g., ethanol, petroleum ether)[1]

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent to the flask.

-

Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point of the solvent.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

As the solution cools, pure crystals of this compound will form. For better recovery, the flask can be placed in an ice bath after it has reached room temperature.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals in a desiccator or a vacuum oven.

4.2.2. Zone Melting

For achieving very high purity, zone melting is an effective technique.[9][10] This method involves passing a narrow molten zone along a solid ingot of the material. Impurities tend to concentrate in the molten phase and are thus moved to one end of the ingot, leaving behind a purer solid.[10]

Experimental Workflow:

-

A solid ingot of this compound is prepared in a suitable container (typically a glass or quartz tube).

-

A narrow section of the ingot is melted using a movable heater.

-

The heater is slowly moved along the length of the ingot, causing the molten zone to traverse the material.

-

As the molten zone moves, it melts the impure solid at its leading edge and leaves behind a trail of purer, resolidified material.

-

The impurities are segregated and concentrated in the molten zone, which are then carried to one end of the ingot.

-

The process can be repeated multiple times to enhance the purity of the final product.

Analytical Methods

4.3.1. Melting Point Determination

The melting point is a crucial parameter for assessing the purity of this compound.

Procedure:

-

A small amount of the dried, purified this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased, and the range from which the solid starts to melt until it becomes a clear liquid is recorded. A sharp melting range is indicative of high purity.

4.3.2. Gas Chromatography (GC)

GC can be used to assess the purity of this compound and to monitor the progress of its synthesis.

Typical GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5MS or equivalent).[11]

-

Injector Temperature: 250 °C

-

Detector: Flame Ionization Detector (FID) or a Sulfur Chemiluminescence Detector (SCD) for higher sensitivity and selectivity to sulfur compounds.[12]

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

Visualizations

Caption: Logical relationship of this compound properties.

Caption: Experimental workflow for this compound synthesis.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C8H18O2S | CID 69014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [guidechem.com]

- 9. Zone melting - Refining, Purification, Separation | Britannica [britannica.com]

- 10. Zone melting - Wikipedia [en.wikipedia.org]

- 11. davidsonanalytical.co.uk [davidsonanalytical.co.uk]

- 12. gcms.cz [gcms.cz]

Navigating the Solubility Landscape of Dibutyl Sulfone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Dibutyl Sulfone and its Solubility

This compound, with the chemical formula (C₄H₉)₂SO₂, is a solid compound at room temperature, possessing a melting point in the range of 43-45°C. Its molecular structure, featuring a polar sulfonyl group flanked by two nonpolar butyl chains, suggests a nuanced solubility profile that is dependent on the nature of the solvent. Understanding this solubility is paramount for its application in synthesis, purification, formulation, and various other processes within the chemical and pharmaceutical industries.

Current State of this compound Solubility Data

A comprehensive review of scientific literature, chemical databases, and technical reports reveals a conspicuous absence of extensive quantitative solubility data for this compound in a diverse array of organic solvents. While qualitative statements indicate that this compound can be crystallized from solvents such as petroleum ether, chloroform, and ethanol, specific measurements of solubility (e.g., in grams of solute per 100 grams of solvent) at various temperatures are not widely reported.

This data gap highlights the necessity for researchers working with this compound to perform their own solubility determinations to meet their specific project requirements. The following sections of this guide are designed to provide the methodological foundation for such endeavors.

Data Presentation: A Framework for Organizing Solubility Data

To facilitate clear comparison and analysis, it is crucial to present solubility data in a structured format. The following table template is recommended for recording experimentally determined solubility data for this compound.

Table 1: Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Method of Determination |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |

| e.g., Hexane | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| ... | ... | ... | ... | ... |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a solid compound like this compound in organic solvents. These protocols are based on established techniques widely used in the field.

Isothermal Saturation Method (Gravimetric Analysis)

This is a classical and straightforward method for determining the solubility of a solid in a liquid.

Objective: To determine the equilibrium concentration of this compound in a given solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Thermostatic jacketed glass vessel

-

Magnetic stirrer and stir bars

-

Analytical balance (accurate to ±0.1 mg)

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Preparation: Add an excess amount of this compound to a known mass or volume of the selected organic solvent in the thermostatic glass vessel. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vessel in the temperature-controlled shaker or water bath set to the desired temperature. Stir the mixture vigorously for a sufficient period to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant (typically 24-72 hours).

-

Sampling: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a syringe filter to prevent any solid particles from being transferred.

-

Analysis: Transfer the filtered aliquot to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound) until a constant weight of the dried residue (this compound) is achieved.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = (mass of dried this compound / mass of solvent) x 100

The mass of the solvent can be determined from the volume of the aliquot and the density of the solvent at the experimental temperature.

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for determining solubility in complex mixtures or when only small sample volumes are available.

Objective: To determine the concentration of dissolved this compound in a saturated solution using HPLC.

Materials:

-

Same as in the isothermal saturation method.

-

HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index)

-

Appropriate HPLC column

-

Mobile phase (a solvent or mixture of solvents that can dissolve this compound and is compatible with the HPLC system)

-

Standard solutions of this compound of known concentrations

Procedure:

-

Equilibration and Sampling: Follow steps 1-3 of the Isothermal Saturation Method to prepare a saturated solution and obtain a filtered aliquot.

-

Dilution: Accurately dilute the filtered aliquot with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Calibration Curve: Prepare a series of standard solutions of this compound in the mobile phase with known concentrations. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility can then be expressed in the desired units (e.g., g/100 g solvent, mol/L).

Visualization of Experimental Workflow

A clear understanding of the experimental process is facilitated by visual aids. The following diagram, generated using the DOT language, illustrates the general workflow for determining the solubility of a solid in a liquid.

Conclusion

While a comprehensive, publicly available dataset on the quantitative solubility of this compound in organic solvents is currently lacking, this guide provides the necessary framework for researchers to systematically and accurately determine this vital physicochemical property. By employing the detailed experimental protocols and adhering to the structured data presentation format outlined herein, the scientific community can collectively build a robust understanding of this compound's solubility behavior, thereby facilitating its effective utilization in a wide range of scientific and industrial applications. The provided workflow diagram serves as a clear visual aid for the experimental process.

Purity Analysis of Dibutyl Sulfone by Nuclear Magnetic Resonance (NMR) Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices for determining the purity of dibutyl sulfone using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This powerful analytical technique offers a primary ratio method for quantification, enabling highly accurate and precise purity assessments without the need for a specific reference standard of the analyte itself. This document outlines the necessary experimental protocols, data analysis, and interpretation for the robust purity evaluation of this compound.

Introduction to qNMR for Purity Determination

Quantitative NMR (qNMR) has emerged as a crucial tool in pharmaceutical quality control and the certification of reference materials. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal. By comparing the integral of a known, pure internal standard with that of the analyte, the purity of the analyte can be determined with high accuracy.

NMR Spectral Data of this compound and Potential Impurities

Accurate purity analysis by NMR necessitates a thorough understanding of the NMR spectra of the analyte and any potential impurities. The primary impurities in the synthesis of this compound, which is typically prepared by the oxidation of dibutyl sulfide, are the unreacted starting material (dibutyl sulfide) and the intermediate oxidation product (dibutyl sulfoxide).

NMR Spectral Data of this compound

The ¹H and ¹³C NMR spectra of this compound are characterized by signals corresponding to the butyl chains attached to the sulfonyl group. The electron-withdrawing nature of the sulfonyl group results in a downfield shift of the alpha-methylene protons and carbons compared to the other methylene groups in the butyl chain.

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| α-CH₂ | ~3.05 | t | 54.5 |

| β-CH₂ | ~1.80 | m | 24.0 |

| γ-CH₂ | ~1.45 | m | 21.7 |

| δ-CH₃ | ~0.95 | t | 13.6 |

| Data is referenced to TMS in CDCl₃ and is based on typical values observed in spectral databases. |

NMR Spectral Data of Potential Impurities

Table 2: ¹H and ¹³C NMR Chemical Shifts for Dibutyl Sulfide

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| α-CH₂ | ~2.51 | t | 32.1 |

| β-CH₂ | ~1.58 | m | 31.5 |

| γ-CH₂ | ~1.40 | m | 22.1 |

| δ-CH₃ | ~0.92 | t | 13.8 |

| Data is referenced to TMS in CDCl₃ and is based on typical values observed in spectral databases. |

Table 3: ¹H and ¹³C NMR Chemical Shifts for Dibutyl Sulfoxide

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| α-CH₂ | ~2.70 | t | 52.3 |

| β-CH₂ | ~1.75 | m | 24.4 |

| γ-CH₂ | ~1.48 | m | 22.0 |

| δ-CH₃ | ~0.97 | t | 13.8 |

| Data is referenced to TMS in CDCl₃ and is based on typical values observed in spectral databases. |

Experimental Protocol for qNMR Purity Analysis

The following protocol provides a detailed methodology for the purity determination of this compound using an internal standard.

Materials and Instrumentation

-

Analyte: this compound sample of unknown purity.

-

Internal Standard (IS): A certified reference material with high purity (e.g., maleic anhydride, dimethyl sulfone, 1,4-dinitrobenzene). The IS should have signals that do not overlap with the analyte or impurity signals.

-

Deuterated Solvent: A high-purity deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d, CDCl₃).

-

NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering a 90° pulse.

-

Analytical Balance: A calibrated analytical balance with a readability of at least 0.01 mg.

-

NMR Tubes: High-precision 5 mm NMR tubes.

Sample Preparation

-

Weighing: Accurately weigh approximately 20 mg of the this compound sample and 10 mg of the internal standard into a clean, dry vial. Record the exact weights.

-

Dissolution: Add a precise volume (e.g., 0.6 mL) of the deuterated solvent to the vial. Ensure complete dissolution of both the analyte and the internal standard. Gentle vortexing or sonication may be applied if necessary.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

-

Instrument Setup: Tune and shim the NMR spectrometer to achieve optimal resolution and lineshape.

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Pulse Angle: Set the pulse angle to 90°.

-

Relaxation Delay (d1): Set a sufficiently long relaxation delay to ensure complete T1 relaxation of all signals of interest. A delay of at least 5 times the longest T1 is recommended (a typical starting point is 30 seconds).

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

-

Spectral Width: Set the spectral width to encompass all signals from the analyte, internal standard, and potential impurities.

-

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz and perform the Fourier transform.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a robust baseline correction algorithm to ensure a flat baseline across the entire spectrum.

-

Integration: Integrate the well-resolved, non-overlapping signals of both the this compound and the internal standard. For this compound, the triplet corresponding to the α-methylene protons is often a good choice for integration. For the internal standard, a sharp singlet is ideal.

Data Analysis and Purity Calculation

The purity of the this compound sample is calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I_analyte: Integral of the selected analyte signal.

-

N_analyte: Number of protons corresponding to the integrated analyte signal.

-

I_IS: Integral of the selected internal standard signal.

-

N_IS: Number of protons corresponding to the integrated internal standard signal.

-

MW_analyte: Molecular weight of the analyte (this compound: 178.29 g/mol ).

-

MW_IS: Molecular weight of the internal standard.

-

m_analyte: Mass of the analyte.

-

m_IS: Mass of the internal standard.

-

P_IS: Purity of the internal standard (as a percentage).

Example Purity Calculation

Table 4: Hypothetical Data for Purity Calculation of this compound

| Parameter | Value |

| Analyte (this compound) | |

| Mass (m_analyte) | 20.15 mg |

| Selected Signal | α-CH₂ triplet |

| Integral (I_analyte) | 10.50 |

| Number of Protons (N_analyte) | 4 |

| Molecular Weight (MW_analyte) | 178.29 g/mol |

| Internal Standard (Maleic Anhydride) | |

| Mass (m_IS) | 10.05 mg |

| Selected Signal | Vinylic proton singlet |

| Integral (I_IS) | 5.20 |

| Number of Protons (N_IS) | 2 |

| Molecular Weight (MW_IS) | 98.06 g/mol |

| Purity (P_IS) | 99.9% |

Calculation:

Purity (%) = (10.50 / 4) * (2 / 5.20) * (178.29 / 98.06) * (10.05 / 20.15) * 99.9

Purity (%) = 91.5%

Visualizations

Experimental Workflow

Caption: Experimental workflow for the qNMR purity analysis of this compound.

Logical Relationship for Impurity Identification

Caption: Logical relationship of potential impurities in this compound synthesis.

Conclusion

Quantitative NMR spectroscopy is a highly reliable and accurate method for the purity determination of this compound. By following a well-defined experimental protocol, including careful sample preparation, appropriate data acquisition parameters, and meticulous data processing, researchers can obtain precise and trustworthy purity values. The identification and quantification of potential process-related impurities, such as dibutyl sulfide and dibutyl sulfoxide, are also achievable with this technique, providing a comprehensive purity profile of the analyte. This guide serves as a foundational resource for scientists and professionals in the pharmaceutical and chemical industries to implement qNMR for the quality assessment of this compound.

Dibutyl Sulfone: A Comprehensive Safety and Handling Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the safety data and handling precautions for dibutyl sulfone (CAS No. 598-04-9). The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who may handle this compound. This document compiles available data on its physical and chemical properties, toxicity, and recommended safety procedures.

Chemical and Physical Properties

This compound is a white to light brown crystalline powder. Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 598-04-9 | [1][2] |

| Molecular Formula | C₈H₁₈O₂S | [1][2] |

| Molecular Weight | 178.29 g/mol | [1] |

| Appearance | White or light brown crystalline powder | [3] |

| Melting Point | 43-45 °C | [4] |

| Boiling Point | 287-295 °C | [4] |

| Flash Point | 143.0 °C (289.4 °F) - closed cup | [4] |

| Storage Class | Combustible Solids (Class 11) | [4] |

Hazard Identification and GHS Classification

According to available safety data sheets, this compound is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200) or WHMIS 2015.[5][6] Therefore, it does not have mandated GHS pictograms or hazard statements. However, it is noted as a combustible solid and may cause irritation.[4][7]

Toxicological Data

Detailed toxicological studies specifically on this compound are limited in publicly available literature. Much of the available data is on the related compound, dibutyl sulfide. One key study provides acute oral toxicity data for this compound in mice.

| Test | Species | Route | Value | Source(s) |

| Approximate Lethal Dose (ALD) | House Mouse (Mus musculus) | Oral | >500 mg/kg | [8] |

No specific LD50 or LC50 data for other species or routes of exposure for this compound have been identified in the reviewed literature. Furthermore, no studies detailing the mechanism of toxicity or specific signaling pathways associated with this compound were found.

Handling Precautions and Personal Protective Equipment (PPE)

Given its nature as a combustible solid and potential irritant, the following handling precautions and PPE are recommended.

Engineering Controls

-

Work in a well-ventilated area. Good general ventilation should be sufficient to control airborne levels.[5]

-

Eyewash fountains and safety showers should be readily available in the work area.[5]

Personal Protective Equipment

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[5]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[5]

-

Respiratory Protection: If dust is generated, a NIOSH/MSHA-approved dust respirator is recommended.[5]

General Hygiene

-

Avoid contact with eyes, skin, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

A general workflow for handling solid chemical compounds like this compound is illustrated below.

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[5] Store away from oxidizing agents.[5] this compound is classified as a combustible solid.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.

Accidental Release Measures

In case of a spill, shut off all sources of ignition and ventilate the area.[5] Wear appropriate personal protective equipment.[5] For a solid spill, carefully sweep or scoop up the material and place it into a suitable container for disposal. Avoid generating dust.

Experimental Protocols for Safety Assessment (General)

While specific experimental protocols for the safety assessment of this compound are not publicly available, the following are examples of standardized tests that would be used to determine the toxicological profile of such a compound.

Acute Oral Toxicity - Up-and-Down Procedure (OECD Test Guideline 425)

This method is used to determine the acute oral toxicity (LD50) of a substance.

-

Animal Selection: Healthy, young adult rodents (usually rats or mice) of a single sex are used.

-

Dosing: A single animal is dosed with the test substance at a starting dose level selected based on available information.

-

Observation: The animal is observed for signs of toxicity for a defined period (typically 14 days).

-

Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. This sequential process continues until the criteria for stopping the test are met.

-

LD50 Calculation: The LD50 is calculated using a maximum likelihood method based on the outcomes (survival or death) at each dose level.

The workflow for a generalized acute toxicity study is depicted below.

Skin Irritation/Corrosion (OECD Test Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

-

Animal Selection: A single healthy young adult albino rabbit is typically used for the initial test.

-

Application: A small amount of the test substance (0.5 g for solids) is applied to a small area of clipped skin and covered with a gauze patch.

-

Exposure: The substance is left in contact with the skin for a defined period (e.g., 4 hours).

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The reactions are scored, and the substance is classified based on the severity and persistence of the skin reactions.

Conclusion

This compound is a combustible solid that may cause irritation. While comprehensive toxicological data is not available, the existing information suggests that with proper handling and the use of standard personal protective equipment, the risks associated with its laboratory use can be effectively managed. Researchers should always consult the most up-to-date Safety Data Sheet from their supplier before handling this or any chemical.

References

- 1. This compound | C8H18O2S | CID 69014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DI-N-BUTYL SULFONE | 598-04-9 [amp.chemicalbook.com]

- 3. Acute oral toxicity and repellency of 933 chemicals to house and deer mice [pubs.usgs.gov]

- 4. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]

- 5. The acute oral toxicity, repellency, and hazard potential of 998 chemicals to one or more species of wild and domestic birds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute oral toxicity and repellency of 933 chemicals to house and deer mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Divinyl sulfone, an oxidative metabolite of sulfur mustard, induces caspase-independent pyroptosis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aphis.usda.gov [aphis.usda.gov]

Unveiling the Thermal Resilience of Dibutyl Sulfone: A Technical Guide for High-Temperature Applications

For researchers, scientists, and drug development professionals, understanding the thermal stability of chemical compounds is paramount for ensuring the safety, efficacy, and reliability of products and processes. This in-depth technical guide delves into the thermal stability of dibutyl sulfone, a compound of interest for various high-temperature applications.

This compound, an organic sulfur compound, exhibits notable thermal resilience, making it a candidate for applications where elevated temperatures are a critical operational parameter. An analysis of existing literature indicates that the onset of thermal decomposition for acyclic aliphatic sulfones, a class to which this compound belongs, is generally observed at temperatures exceeding 350 °C.[1] This high decomposition temperature suggests its potential utility as a stable solvent, reaction medium, or additive in processes conducted under significant thermal stress.

Thermal Decomposition Profile

To quantitatively assess the thermal stability of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary experimental techniques employed. TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of when decomposition begins and the extent of mass loss at different temperature intervals. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting and the endothermic or exothermic nature of decomposition.

Table 1: Key Thermal Properties of this compound

| Property | Value | Source |

| Onset of Thermal Decomposition | > 350 °C | [1] |

| Melting Point | 43-45 °C | |

| Boiling Point | 287-295 °C |

Experimental Protocols for Thermal Analysis

A robust evaluation of the thermal stability of this compound necessitates well-defined experimental protocols. The following methodologies for TGA and DSC are based on established practices for the thermal analysis of organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of high-purity this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis is conducted under a continuous flow of an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature well above the expected decomposition range (e.g., 600 °C) at a constant heating rate, commonly 10 °C/min.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures corresponding to specific percentages of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to characterize the thermal events associated with the decomposition of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under a controlled atmosphere, typically nitrogen, with a constant purge gas flow.

-

Temperature Program: The sample is subjected to a controlled temperature program, including a heating ramp (e.g., 10 °C/min) that encompasses the melting and decomposition temperatures.

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic peaks corresponding to melting and any endothermic or exothermic peaks associated with decomposition.

Potential Thermal Decomposition Pathway

The thermal decomposition of aliphatic sulfones is believed to proceed through radical mechanisms. While a definitive, experimentally verified pathway for this compound is not extensively documented, a plausible decomposition initiation step involves the homolytic cleavage of a carbon-sulfur (C-S) bond. This initial bond scission would generate a butyl radical and a butylsulfonyl radical.

References

The Electrochemical Frontier: A Technical Guide to the Stability of Dibutyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core electrochemical properties of dibutyl sulfone, a member of the sulfone class of solvents known for their exceptional stability at high voltages. As the demand for higher energy density in electrochemical devices and more robust systems in drug development continues to grow, understanding the operational limits of electrolyte components is paramount. This document provides a comprehensive overview of the electrochemical window of sulfones, with a specific focus on this compound, supported by detailed experimental protocols and comparative data.

Introduction to this compound and its Electrochemical Significance

This compound (C₈H₁₈O₂S) is an acyclic sulfone that, like other solvents in its class, is recognized for its potential use in high-voltage applications due to its inherent chemical and electrochemical stability.[1][2] The electrochemical window is a critical parameter for an electrolyte solvent, defining the potential range within which it remains electrochemically inert, neither undergoing oxidation nor reduction. A wide electrochemical window is essential for enabling the use of high-potential cathode materials and low-potential anode materials, thereby maximizing the energy density of electrochemical cells.[3]

Sulfone-based electrolytes are particularly promising for the development of next-generation high-voltage lithium-ion batteries.[3][4] Their high anodic stability, often exceeding 5.0 V versus Li/Li⁺, surpasses that of conventional carbonate-based electrolytes, which typically decompose above 4.5 V.[1][5] This enhanced stability is attributed to the electron-withdrawing nature of the sulfonyl group, which lowers the energy of the highest occupied molecular orbital (HOMO), making the solvent more resistant to oxidation.[3]

Electrochemical Stability of Sulfone-Based Electrolytes

Research has consistently demonstrated the exceptional anodic stability of sulfone-based electrolytes. Studies on various cyclic and acyclic sulfones report oxidative stability up to 5.5 V vs. Li/Li⁺, a significant improvement over traditional carbonate solvents.[1][2] This makes them highly attractive for use with high-voltage cathode materials. While specific experimental data for this compound is not extensively reported in publicly available literature, its structural similarity to other well-characterized acyclic sulfones suggests a comparable high anodic stability.

The following table summarizes the reported electrochemical windows for several common sulfone solvents, providing a comparative context for the expected performance of this compound.

| Sulfone Solvent | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Working Electrode | Reference |

| Ethyl Methyl Sulfone (EMS) | > 5.5 | Not specified | Li₁₋ₓMn₂O₄ | [1] |

| Tetramethylene Sulfone (TMS) | > 5.5 | Not specified | Li₁₋ₓMn₂O₄ | [1] |

| Sulfolane (SL) | > 5.0 | Not specified | Not specified | [6] |

| Divinyl Sulfone (DVSF) | Not specified | Not specified | Not specified | [7][8] |

| 3-methoxytetrahydrothiophene 1,1-dioxide (MESL) | 4.9 | Not specified | NMC | [4] |

Note: The cathodic limit of sulfones is less frequently the focus of study as it is generally lower than that of carbonate solvents and can be influenced by the choice of anode and the formation of a solid electrolyte interphase (SEI).

Experimental Determination of the Electrochemical Window

The electrochemical window of an electrolyte is typically determined using cyclic voltammetry (CV) or linear sweep voltammetry (LSV).[3][9][10] This section outlines a detailed, generalized protocol for the characterization of a this compound-based electrolyte.

Materials and Equipment

-

Solvent: this compound (high purity, low water content)

-

Lithium Salt: Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or Lithium hexafluorophosphate (LiPF₆) (battery grade)

-

Working Electrode: Platinum (Pt) or Glassy Carbon (GC) microelectrode

-

Reference Electrode: Lithium metal (Li)

-

Counter Electrode: Lithium metal (Li)

-

Electrochemical Cell: A three-electrode configuration cell suitable for air-sensitive materials.

-

Potentiostat: A research-grade potentiostat capable of performing CV and LSV.

-

Glovebox: An inert atmosphere glovebox (e.g., argon-filled) with low oxygen and water levels (<1 ppm).

Electrolyte Preparation

-

Inside the glovebox, dry the this compound and the lithium salt under vacuum at an appropriate temperature to remove any residual moisture.

-

Prepare the electrolyte solution by dissolving a specific concentration of the lithium salt (e.g., 1.0 M) in this compound.

-

Stir the solution until the salt is completely dissolved.

Electrochemical Measurement

-

Assemble the three-electrode cell inside the glovebox.

-

Polish the working electrode to a mirror finish using alumina slurry, sonicate in deionized water and ethanol, and then dry it thoroughly before transferring it into the glovebox.

-

Fill the electrochemical cell with the prepared this compound-based electrolyte.

-

Connect the cell to the potentiostat.

-

Anodic Stability (Oxidation Limit): Perform a linear sweep voltammetry scan from the open-circuit potential (OCP) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 to 10 mV/s).[1] The anodic limit is defined as the potential at which the oxidation current density reaches a predetermined cutoff value (e.g., 0.1 mA/cm²).

-

Cathodic Stability (Reduction Limit): Perform a linear sweep voltammetry scan from the OCP to a low potential (e.g., -0.5 V vs. Li/Li⁺) at a similar slow scan rate. The cathodic limit is defined as the potential at which the reduction current density reaches the cutoff value.

Workflow and Visualization

The following diagrams illustrate the logical workflow for evaluating a new electrolyte solvent and the general setup for electrochemical window determination.

References

- 1. researchgate.net [researchgate.net]

- 2. asu.elsevierpure.com [asu.elsevierpure.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Some Considerations about the Anodic Limit of Ionic Liquids Obtained by Means of DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oaepublish.com [oaepublish.com]

- 7. mdpi.com [mdpi.com]

- 8. Controlling Gas Generation of Li-Ion Battery through Divinyl Sulfone Electrolyte Additive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclic Voltammetry 3/4- What Information Can a CV Provide? - PalmSens [palmsens.com]

- 10. ossila.com [ossila.com]

Dibutyl Sulfone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the physicochemical properties, synthetic applications, and potential as a polar aprotic solvent in modern organic chemistry and pharmaceutical development.

Introduction

Dibutyl sulfone (DBS), a member of the sulfone family of organic compounds, is emerging as a versatile and valuable polar aprotic solvent.[1] Its unique combination of a high dielectric constant, significant dipole moment, and thermal stability makes it a compelling alternative to more conventional solvents in a variety of chemical transformations. This technical guide provides a comprehensive overview of this compound, focusing on its core physicochemical properties, detailed experimental protocols for its synthesis, and its potential applications in organic synthesis and drug development. For researchers, scientists, and professionals in drug development, understanding the characteristics of novel solvents like this compound is paramount for process optimization, enhancing reaction rates, and developing innovative synthetic methodologies.

Physicochemical Properties of this compound

The utility of a solvent is fundamentally dictated by its physical and chemical properties. This compound possesses a profile that positions it as a promising polar aprotic solvent for a range of applications. A summary of its key quantitative data is presented in Table 1, with comparative data for other common polar aprotic solvents provided in Table 2 for context.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(butylsulfonyl)butane | [2] |

| CAS Number | 598-04-9 | [2][3] |

| Molecular Formula | C₈H₁₈O₂S | [3][4] |

| Molecular Weight | 178.29 g/mol | [3][4] |

| Melting Point | 43-45 °C | [3] |

| Boiling Point | 287-295 °C | [3] |

| Dielectric Constant | 25.72 | |

| Dipole Moment | 4.48 D | |

| Flash Point | 143 °C (290 °F) | [3] |

| Form | Solid at room temperature | [3] |

Table 2: Comparative Properties of Common Polar Aprotic Solvents

| Solvent | Dielectric Constant | Dipole Moment (D) | Boiling Point (°C) |

| This compound | 25.72 | 4.48 | 287-295 |

| Dimethyl Sulfoxide (DMSO) | 47.2 | 3.96 | 189 |

| N,N-Dimethylformamide (DMF) | 36.7 | 3.86 | 153 |

| Acetonitrile | 37.5 | 3.92 | 82 |

| Sulfolane | 43.3 | 4.8 | 285 |

The high dielectric constant and dipole moment of this compound are indicative of its ability to solvate polar molecules and stabilize charged intermediates, a key characteristic of effective polar aprotic solvents.[5] This property is particularly advantageous in accelerating reaction rates for bimolecular nucleophilic substitution (Sₙ2) reactions, where charge separation is prominent in the transition state.[5][6]

Synthesis of this compound: Experimental Protocols

This compound is most commonly synthesized through the oxidation of its corresponding sulfide, dibutyl sulfide. Several methods have been reported, with variations in oxidizing agents and catalytic systems. Below are detailed protocols for two common synthetic routes.

Oxidation of Dibutyl Sulfide with Hydrogen Peroxide

This method utilizes the readily available and environmentally benign oxidizing agent, hydrogen peroxide. The reaction can be catalyzed by various metal catalysts or proceed under specific temperature and concentration conditions.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dibutyl sulfide.

-

Solvent: While the reaction can be run neat, a solvent such as chloroform can be used.[7]

-

Catalyst Addition (Optional): Introduce a catalytic amount of a suitable catalyst, such as sodium tungstate dihydrate, if desired to accelerate the reaction.

-

Oxidant Addition: Slowly add a 30-35% aqueous solution of hydrogen peroxide to the reaction mixture. The addition should be controlled to manage any exotherm.

-

Reaction Conditions: Heat the mixture to a desired temperature (e.g., 85°C) and stir vigorously for a period of 2-24 hours, depending on the scale and presence of a catalyst.[8]

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting sulfide and the appearance of the sulfone.[7]

-

Workup: After completion, cool the reaction mixture to room temperature. If a solvent was used, it can be removed under reduced pressure. The crude product can be purified by extraction with an organic solvent (e.g., ethyl acetate), followed by washing with brine, drying over anhydrous sodium sulfate, and concentration.[9]

-

Purification: The final product, this compound, can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, or by zone melting.[4][9]

Biocatalytic Oxidation of Dibutyl Sulfide

An alternative, greener approach involves the use of microorganisms to catalyze the oxidation. This method often provides high selectivity and operates under mild conditions.

Experimental Protocol:

-